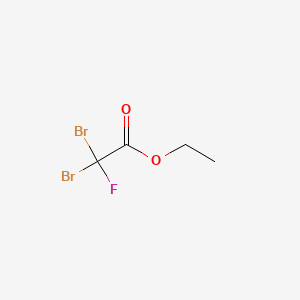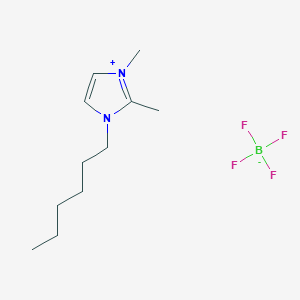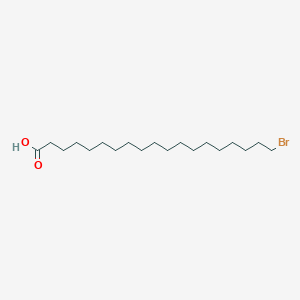
Ethyldibromfluoracetet
Übersicht
Beschreibung
Ethyl Dibromofluoroacetate (EDFBA) is a reagent used in the preparation of fluorinated molecules in organic synthesis . It is involved in the Reformatsky-type reaction to prepare syn-alfa-bromo-alfa-fluoro-beta-lactams by using diethylzinc. It is also used to prepare 2-fluoroaziridine-2-carboxylates by reaction with imines .
Synthesis Analysis
EDFBA is a versatile reagent for the synthesis of fluorinated molecules . It is involved in the Reformatsky-type reaction to prepare syn-alfa-bromo-alfa-fluoro-beta-lactams by using diethylzinc . It is also used to prepare 2-fluoroaziridine-2-carboxylates by reaction with imines .Molecular Structure Analysis
The molecular formula of EDFBA is C4H5Br2FO2 . The InChI Key is COYRDMUQLSIAEX-UHFFFAOYSA-N .Chemical Reactions Analysis
EDFBA is used in the Reformatsky-type reaction to prepare syn-alfa-bromo-alfa-fluoro-beta-lactams by using diethylzinc . It is also used to prepare 2-fluoroaziridine-2-carboxylates by reaction with imines .Physical And Chemical Properties Analysis
EDFBA is a clear colorless to slightly yellow liquid . It is miscible with most organic solvents but immiscible with water . The boiling point is 82 °C, and the density is 1.894 g/mL .Wissenschaftliche Forschungsanwendungen
Synthese fluorierter Moleküle
Ethyldibromfluoracetet wird häufig zur Herstellung von fluorierten Molekülen verwendet. Das Vorhandensein von Fluor in organischen Verbindungen kann deren Basizität, Lipophilie und metabolische Stabilität verbessern, was wünschenswerte Eigenschaften in Pharmazeutika sind .
Reformatsky-artige Reaktionen
Diese Verbindung ist an Reformatsky-artigen Reaktionen beteiligt, um syn-alfa-Brom-alfa-Fluor-beta-Lactame herzustellen. Diese Reaktionen sind entscheidend für die Konstruktion komplexer Moleküle mit mehreren Stereozentren, die häufig in bioaktiven Verbindungen vorkommen .
Herstellung von 2-Fluoroaziridin-2-Carboxylaten
This compound reagiert mit Iminen zu 2-Fluoroaziridin-2-Carboxylaten. Diese Strukturen sind in der medizinischen Chemie wertvoll für die Entwicklung neuer Therapeutika .
Synthese von Azido-Fluor-Verbindungen
Das Reagenz kann verwendet werden, um Azido-Fluor-Verbindungen wie Ethyl-2-Azido-2-Brom-2-Fluoracetet zu erzeugen. Diese Verbindungen sind Zwischenprodukte bei der Synthese verschiedener organischer Moleküle, darunter Pharmazeutika und Agrochemikalien .
Umwandlung in Dibrom-Fluoracetonitril
This compound kann über eine zweistufige Strategie, die die Umwandlung der Ester-Einheit in das entsprechende Nitril umfasst, in 2,2-Dibrom-2-Fluoracetonitril umgewandelt werden. Dieses Nitril ist ein Schlüsselzwischenprodukt in vielen synthetischen Wegen .
Erzeugung von Fluoralkoholen und Amiden
Unter Verwendung von Reduktionsmitteln kann this compound in Fluoralkoholen und tertiäre Amide umgewandelt werden. Diese Transformationen sind wichtig für die Synthese von Verbindungen mit unterschiedlichen biologischen Aktivitäten .
Herstellung von Acylchloriden
Die Estergruppe in this compound kann in Acylchloride umgewandelt werden. Acylchloride sind reaktive Zwischenprodukte, die in einer Vielzahl chemischer Reaktionen verwendet werden, um Acylgruppen in andere Verbindungen einzuführen .
Wirkmechanismus
Target of Action
Ethyl Dibromofluoroacetate is a reagent used in the preparation of fluorinated molecules in organic synthesis . It is involved in the Reformatsky-type reaction to prepare syn-alfa-bromo-alfa-fluoro-beta-lactams by using diethylzinc . It is also used to prepare 2-fluoroaziridine-2-carboxylates by reaction with imines .
Mode of Action
Ethyl Dibromofluoroacetate interacts with its targets through a series of chemical reactions. For instance, it can react with sodium bromide (NaBr) to produce ethyl bromodifluoroacetate . This reaction could happen in the solvent sulfolane . The reactions take 12 hours at 100 °C with a yield of 31% .
Biochemical Pathways
Ethyl Dibromofluoroacetate, and other similar compounds containing a CF2 units can be generated using the Reformatsky reagent with aldehydes and ketones . This yields 2,2-difluoro-3-hydroxy esters . Also, Ethyl Dibromofluoroacetate is considered to be a good compound in the generation of compounds and for testing with other organic compounds like lactones, imines, and other amino acids .
Pharmacokinetics
It’s known that the compound is a colorless to yellow liquid and has a density of 1.583 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of Ethyl Dibromofluoroacetate’s action are primarily seen in its role as a reagent in the synthesis of fluorinated molecules . It helps introduce the CF2 group when synthesizing chemical compounds , thereby playing a crucial role in the creation of various organic compounds.
Action Environment
The action of Ethyl Dibromofluoroacetate can be influenced by environmental factors such as temperature and solvent. For instance, the reaction of Ethyl Dibromofluoroacetate with sodium bromide occurs in the solvent sulfolane and takes 12 hours at 100 °C . Therefore, the efficacy and stability of Ethyl Dibromofluoroacetate can be affected by changes in these conditions.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ethyl Dibromofluoroacetate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, contributing to the synthesis of fluorinated molecules . The nature of these interactions is complex and involves the formation of syn-alfa-bromo-alfa-fluoro-beta-lactams .
Molecular Mechanism
The molecular mechanism of Ethyl Dibromofluoroacetate involves its use as a reagent in the preparation of fluorinated molecules . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .
Eigenschaften
IUPAC Name |
ethyl 2,2-dibromo-2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2FO2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYRDMUQLSIAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371887 | |
| Record name | Ethyl Dibromofluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
565-53-7 | |
| Record name | Ethyl Dibromofluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl Dibromofluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Ethyl Dibromofluoroacetate a useful reagent in organic synthesis?
A1: Ethyl Dibromofluoroacetate (EDBFA) serves as a versatile building block for incorporating fluorine and other functional groups into various organic molecules. Its utility stems from the presence of both bromine and fluorine atoms, which allows for diverse reactivity and the potential for further functional group transformations. [, , , , , ]
Q2: Could you elaborate on the specific reactions Ethyl Dibromofluoroacetate participates in?
A2: EDBFA is a key player in several reactions, including:
- Reformatsky-type reactions: EDBFA reacts with imines in the presence of diethylzinc, leading to α-bromo-α-fluoro-β-lactams (in diethyl ether) or syn-2-fluoroaziridine-2-carboxylates (in acetonitrile). [] This reaction can be further modified for enantioselective synthesis using chiral auxiliaries or ligands. [, ]
- Cyclopropanation reactions: EDBFA, under the right conditions, acts as a precursor to bromofluorocarbene (:CFBr), enabling the synthesis of gem-bromofluorocyclopropanes through [2+1] cycloadditions with alkenes. []
- Synthesis of α-fluoroacrylates: EDBFA reacts with aldehydes and ketones in the presence of diethylzinc and triphenylphosphine to produce α-fluoroacrylates through distinct E2-type (aldehydes) or E1cb-type (ketones) mechanisms. []
- Synthesis of fluorinated glycidic esters: EDBFA, in conjunction with diethylzinc and dimethylaminoethanol or triphenylphosphine, facilitates the rapid synthesis of fluorinated glycidic esters from various ketones. []
Q3: How does the choice of solvent influence the outcome of reactions involving Ethyl Dibromofluoroacetate?
A3: The choice of solvent plays a crucial role in determining the reaction pathway and product selectivity when using EDBFA. For instance, in the Reformatsky-type reaction with imines, using diethyl ether as a solvent favors the formation of α-bromo-α-fluoro-β-lactams, while switching to acetonitrile leads to the preferential formation of syn-2-fluoroaziridine-2-carboxylates. [] This solvent-dependent reactivity highlights the importance of careful solvent selection when designing synthetic routes involving EDBFA.
Q4: What are some noteworthy applications of Ethyl Dibromofluoroacetate in the synthesis of complex molecules?
A4: EDBFA has proven valuable in synthesizing complex molecules, including:
- Fluorinated Ezetimibe analogue: Researchers used EDBFA as a starting material to synthesize a novel Ezetimibe analogue containing an α-fluoro-β-lactam moiety. [] This synthesis utilized radical allylation for introducing the C3 alkyl side chain and highlighted the potential of EDBFA in medicinal chemistry.
- Fluorinated cyclopropanes: EDBFA enables access to various fluorinated cyclopropanes, important building blocks in medicinal chemistry. Researchers have explored different synthetic strategies, including Michael-initiated ring closure, zinc carbenoid-based approaches, and rhodium-catalyzed cyclopropanation, using EDBFA as a key starting material. []
Q5: Can you provide information about the structural characteristics of Ethyl Dibromofluoroacetate?
A5: Ethyl Dibromofluoroacetate's molecular formula is C4H5Br2FO2, and its molecular weight is 267.88 g/mol. Detailed spectroscopic data can be found in the chemical literature. [, ]
Q6: What are the safety considerations when handling Ethyl Dibromofluoroacetate?
A6: As with all chemicals, appropriate safety precautions should be taken when handling EDBFA. Always consult the Safety Data Sheet (SDS) before use. The SDS provides detailed information on potential hazards, proper handling procedures, storage recommendations, and emergency measures. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















